molecular formula C12H9ClF3N3 B1415064 3-Chloro-N-(2-pyridinylmethyl)-5-(trifluoromethyl)-2-pyridinamine CAS No. 1042515-66-1

3-Chloro-N-(2-pyridinylmethyl)-5-(trifluoromethyl)-2-pyridinamine

Cat. No. B1415064
CAS RN: 1042515-66-1
M. Wt: 287.67 g/mol
InChI Key: JIOFKKUTPMHPLE-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-pyridinylmethyl)-5-(trifluoromethyl)-2-pyridinamine, also known as 3-Chloro-N-Pyridinylmethyl-5-Trifluoromethyl-2-Pyridinamine or CNP-TFP, is a novel pyridinamine compound with potential applications in scientific research. It is a highly reactive compound with a wide range of uses in the laboratory and research setting. CNP-TFP has been studied for its ability to act as a catalyst for organic reactions as well as for its potential to be used as a therapeutic agent for various diseases.

Scientific Research Applications

1. Use in Fungicide Composition

The compound, as part of the fungicide fluazinam, shows significant intermolecular interactions in its crystalline form. These interactions include hydrogen bonds and short contacts between chlorine, oxygen, and fluorine atoms, contributing to a three-dimensional network. This structural understanding aids in the optimization of fungicide formulations (Youngeun Jeon, Jineun Kim, Sangjin Lee, & Tae Ho Kim, 2013).

2. Intermediate in Pesticide Synthesis

2-Chloro-3-(trifluoromethyl)pyridine, derived from the compound , is a key intermediate in producing flazasulfuron, an agricultural pesticide. Understanding its synthesis process is crucial for efficient pesticide production (Du Yi-hui, 2009).

3. Organic Chemistry and Catalysis

This compound is involved in reactions with an osmium-hexahydride complex, leading to selective deuterations and hydrogenations of various pyridine derivatives. These reactions demonstrate its utility in organic synthesis and catalysis (Pilar Resano Barrio, Miguel A. Esteruelas, & E. Oñate, 2004).

4. Synthesis of Fluorine-containing Pyridine Derivatives

2,3-Dichloro-5-trifluoromethyl pyridine, a derivative of the compound, is widely used in synthesizing various pesticides. The review of its synthesis processes provides insights into the efficient production of such derivatives (Lu Xin-xin, 2006).

5. Synthesis Reaction Principles Analysis

The synthesis reaction principles of 2-chloro-3-(trifluoromethyl)pyridine, related to the compound, have been analyzed, emphasizing the feasibility of side-chain chlorination and the correlation between chlorinating and fluorinating difficulty (Liu Guang-shen, 2014).

properties

IUPAC Name

3-chloro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3N3/c13-10-5-8(12(14,15)16)6-18-11(10)19-7-9-3-1-2-4-17-9/h1-6H,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOFKKUTPMHPLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N-(2-pyridinylmethyl)-5-(trifluoromethyl)-2-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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